AS1708727
Overview
Description
AS1708727 is a small molecule drug that acts as an inhibitor of the forkhead box O1 (FOXO1) transcription factor. It has been primarily studied for its potential therapeutic effects in metabolic diseases, particularly type 2 diabetes mellitus and hypertriglyceridemia . The compound has shown promise in regulating glucose and triglyceride metabolism by inhibiting key gluconeogenic genes .
Preparation Methods
The synthesis of AS1708727 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
AS1708727 undergoes several types of chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the expression of gluconeogenic genes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) in vitro . The major products formed from these reactions are the downregulated mRNA levels of these genes, leading to reduced glucose production in hepatocytes .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of FOXO1 and its downstream effects on gene expression.
Mechanism of Action
AS1708727 exerts its effects by inhibiting the activity of the FOXO1 transcription factor. FOXO1 plays a crucial role in the regulation of glucose and triglyceride metabolism by controlling the expression of genes involved in gluconeogenesis and lipid metabolism . By inhibiting FOXO1, this compound reduces the expression of key gluconeogenic genes such as G6Pase and PEPCK, leading to decreased glucose production in the liver . This mechanism helps in lowering blood glucose levels and improving metabolic profiles in diabetic models .
Comparison with Similar Compounds
AS1708727 is unique in its potent inhibition of FOXO1 and its significant effects on glucose and triglyceride metabolism. Similar compounds include:
AS1842856: Another FOXO1 inhibitor that has been studied for its effects on cancer cell viability and apoptosis.
CTK7A: A compound targeting the same pathway but with different pharmacokinetic properties.
HIF-2α-IN-8: Although not a direct FOXO1 inhibitor, it targets related pathways involved in metabolic regulation.
This compound stands out due to its oral bioavailability and its specific action on gluconeogenic gene expression, making it a promising candidate for further development in metabolic disease therapies .
Properties
IUPAC Name |
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.